Y-27632 dihydrochloride

Beschreibung

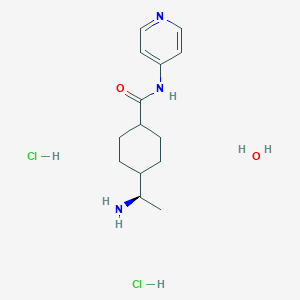

The exact mass of the compound (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H25Cl2N3O2 |

|---|---|

Molekulargewicht |

338.3 g/mol |

IUPAC-Name |

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C14H21N3O.2ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H;1H2/t10-,11?,12?;;;/m1.../s1 |

InChI-Schlüssel |

BLQHLDXMMWHXIT-UYRCGDKNSA-N |

Isomerische SMILES |

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl |

Kanonische SMILES |

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl |

Piktogramme |

Irritant |

Synonyme |

N-(4-pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide Y 27632 Y 27632, (4(R)-trans)-isomer Y 27632, (4(S)-trans)-isomer Y 27632, (trans)-isomer Y 27632, dihydrochloride, (4(R)-trans)-isomer Y-27632 Y27632 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Y-27632 Dihydrochloride: A Technical Guide to its Mechanism of Action as a ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-27632 dihydrochloride is a highly potent and selective, cell-permeable small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] This technical guide provides an in-depth overview of the mechanism of action of Y-27632, its interaction with the ROCK signaling pathway, and its applications in cellular and molecular biology research. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of a wide range of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2][3] Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are major downstream effectors of RhoA.[4][5] The RhoA/ROCK signaling pathway plays a pivotal role in regulating actomyosin contractility and the generation of intracellular tension. Dysregulation of this pathway is implicated in various pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.[2]

Y-27632 has emerged as an invaluable pharmacological tool for dissecting the multifaceted roles of the ROCK signaling pathway. Its high selectivity and cell-permeability have made it a standard reagent in various research applications, from fundamental cell biology to stem cell research and regenerative medicine.[1][6] This guide will delve into the core mechanism by which Y-27632 exerts its effects, providing both the theoretical framework and practical methodologies for its use in a research setting.

Mechanism of Action: Selective ROCK Inhibition

Y-27632 functions as a competitive inhibitor of ATP at the catalytic site of both ROCK1 and ROCK2.[1][7] This binding prevents the phosphorylation of downstream ROCK substrates, thereby effectively blocking the signaling cascade. The high selectivity of Y-27632 for ROCK kinases over other related kinases, such as protein kinase C (PKC), cAMP-dependent protein kinase, and myosin light-chain kinase (MLCK), minimizes off-target effects and allows for precise interrogation of the ROCK pathway.[8]

The inhibition of ROCK by Y-27632 leads to a series of downstream cellular effects, primarily centered on the regulation of the actin cytoskeleton. Key consequences of ROCK inhibition by Y-27632 include:

-

Reduced Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates the myosin light chain (MLC) and inactivates myosin light chain phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1).[2][4] By inhibiting ROCK, Y-27632 leads to a decrease in MLC phosphorylation, resulting in reduced actomyosin contractility and stress fiber formation.[8]

-

Actin Cytoskeleton Reorganization: The reduction in actomyosin contractility leads to a significant reorganization of the actin cytoskeleton. This is characterized by the disassembly of stress fibers and focal adhesions, leading to changes in cell morphology, adhesion, and motility.[8]

-

Promotion of Cell Survival: Y-27632 is widely recognized for its ability to enhance cell survival, particularly in dissociated single cells, such as human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs).[1][9] It achieves this by preventing dissociation-induced apoptosis, a phenomenon known as anoikis.[1]

Quantitative Data

The potency and selectivity of Y-27632 have been quantified in numerous studies. The following table summarizes key inhibitory constants and effective concentrations for Y-27632 across various experimental systems.

| Parameter | Value | Target/System | Reference |

| Ki | 220 nM | ROCK1 | [1] |

| 300 nM | ROCK2 | [1][8] | |

| IC50 | ~140 nM | ROCK1 | [8] |

| 7.8 ± 2.1 µM | Noradrenergic contractions in rat prostatic strips (phenylephrine-induced) | [10] | |

| 17.8 ± 4.8 µM | Noradrenergic contractions in rat prostatic strips (electrical field stimulation) | [10] | |

| EC50 | 0.99 ± 0.3 µM | Relaxation of phenylephrine-contracted rabbit corpus cavernosum | |

| 2.2 ± 0.25 µM | Relaxation of phenylephrine-contracted human corpus cavernosum |

Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of cellular contractility and cytoskeletal organization. The following diagram illustrates the key components of this pathway and the point of inhibition by Y-27632.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Y-27632.

In Vitro Kinase Assay for ROCK Activity

This protocol outlines a general procedure for assessing the inhibitory effect of Y-27632 on ROCK kinase activity in vitro.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (radiolabeled [γ-32P]ATP or for use with kinase activity assays)

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

This compound stock solution (e.g., 10 mM in sterile water or DMSO)

-

Stop solution (e.g., 50 mM EDTA)

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare serial dilutions of Y-27632 in kinase buffer to achieve a range of final assay concentrations.

-

In a microcentrifuge tube or 96-well plate, combine the recombinant ROCK enzyme and the Y-27632 dilution (or vehicle control).

-

Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition against the concentration of Y-27632 to determine the IC50 value.

Caption: Workflow for an in vitro ROCK kinase assay.

Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)

This protocol describes the detection of changes in the phosphorylation of a key ROCK substrate, MLC, in response to Y-27632 treatment.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLC (Thr18/Ser19) and anti-total MLC or a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Treat the cells with various concentrations of Y-27632 or vehicle control for the desired duration.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total MLC or a loading control to normalize the p-MLC signal.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of Y-27632 on cell viability and proliferation.

Materials:

-

Cultured cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of Y-27632 concentrations. Include untreated and vehicle controls.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Smooth Muscle Contraction Assay

This protocol is for assessing the relaxant effect of Y-27632 on pre-contracted smooth muscle strips.

Materials:

-

Isolated smooth muscle tissue (e.g., aortic rings, corpus cavernosum)

-

Organ bath system with force transducers

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C

-

Contractile agonist (e.g., phenylephrine, KCl)

-

This compound

Procedure:

-

Mount the smooth muscle strips in the organ baths containing physiological salt solution.

-

Allow the tissues to equilibrate under a resting tension for at least 1 hour.

-

Induce a stable contraction with a contractile agonist.

-

Once a plateau in contraction is reached, add cumulative concentrations of Y-27632 to the bath.

-

Record the changes in isometric tension after each addition of Y-27632.

-

Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.

-

Plot the concentration-response curve to determine the EC50 value of Y-27632.

Conclusion

This compound is a cornerstone tool for researchers investigating the Rho/ROCK signaling pathway. Its well-characterized mechanism of action as a potent and selective ROCK inhibitor, coupled with its cell permeability, makes it an indispensable reagent in a multitude of experimental contexts. This guide has provided a comprehensive overview of its mode of action, quantitative parameters, the signaling pathway it modulates, and detailed protocols for its application. A thorough understanding of these aspects will enable researchers to effectively utilize Y-27632 to unravel the complex roles of ROCK signaling in health and disease.

References

- 1. dyngo-4a.com [dyngo-4a.com]

- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Y-27632 ROCK Inhibitor: A Comprehensive Technical Guide on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-27632 is a potent and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK). Since its discovery, it has become an indispensable tool in cell biology research and a lead compound in the development of therapeutics targeting the Rho/ROCK signaling pathway. This guide provides an in-depth technical overview of the discovery, development, mechanism of action, and key experimental applications of Y-27632.

Discovery and Development

The discovery of Y-27632 was a significant milestone in understanding the role of the Rho/ROCK pathway in cellular function and disease. It was first reported by Uehata and colleagues at Yoshitomi Pharmaceutical Industries in a 1997 Nature publication.[1][2] Their research identified a pyridine derivative, Y-27632, that selectively inhibits smooth muscle contraction by targeting Ca2+ sensitization, a process regulated by the Rho/ROCK pathway.[1][2]

The development of Y-27632 likely involved a high-throughput screening campaign to identify initial hits, followed by systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. The core structure of Y-27632 is a pyridine-based compound, and research into this class of molecules has elucidated key structural features for ROCK inhibition. These studies have shown that modifications to the pyridine ring and the cyclohexanecarboxamide moiety can significantly impact inhibitory activity and pharmacokinetic properties.

Mechanism of Action

Y-27632 is an ATP-competitive inhibitor of both ROCK1 and ROCK2.[3] It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates. The RhoA/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.

The canonical RhoA/ROCK pathway is initiated by the activation of the small GTPase RhoA. In its active, GTP-bound state, RhoA binds to and activates ROCK. Activated ROCK then phosphorylates several downstream targets, leading to a cascade of cellular events.

Key Downstream Effects of ROCK Activation:

-

Increased Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates and inactivates the myosin phosphatase target subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP). This inhibition of MLCP leads to a net increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin contractility, stress fiber formation, and focal adhesion assembly.

-

LIM Kinase (LIMK) Activation: ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin. Inactivated cofilin is unable to depolymerize actin filaments, leading to the stabilization of the actin cytoskeleton.

By inhibiting ROCK, Y-27632 effectively reverses these processes, leading to a reduction in actomyosin contractility, disassembly of stress fibers, and promotion of actin filament disassembly.

Quantitative Data

The following tables summarize the key quantitative data for Y-27632.

| Parameter | Value | Kinase | Reference |

| Ki | 220 nM | ROCK1 | [3] |

| Ki | 300 nM | ROCK2 | [3] |

Table 1: In vitro kinase inhibition data for Y-27632.

| Cell Line/Model | Assay | Concentration | Effect | Reference |

| Swiss 3T3 cells | Stress fiber formation | 10 µM | Abolished stress fibers | |

| Human Embryonic Stem Cells | Cloning efficiency | 10 µM | Increased cloning efficiency | |

| Canine Corneal Endothelial Cells | Proliferation | 10 µM | Promoted proliferation | |

| Hypertensive Rat Models | Blood Pressure | - | Dramatically corrected hypertension | [1][2] |

Table 2: Summary of in vitro and in vivo effects of Y-27632.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Y-27632.

In Vitro ROCK Kinase Inhibition Assay

This assay measures the ability of Y-27632 to inhibit the phosphorylation of a ROCK substrate by purified ROCK enzyme.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

ROCK-specific substrate (e.g., long S6K peptide)

-

ATP

-

Y-27632

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ATP detection reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of Y-27632 in the assay buffer.

-

In a 96-well plate, add the ROCK enzyme, the substrate, and the Y-27632 dilution (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value of Y-27632 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

RhoA Activation Assay (G-LISA)

The G-LISA (GTPase-Linked Immunosorbent Assay) is a 96-well plate-based assay that allows for the rapid and quantitative measurement of active, GTP-bound RhoA.

Materials:

-

G-LISA™ RhoA Activation Assay Biochem Kit (Cytoskeleton, Inc. or similar)

-

Cell lysates

-

Y-27632 or other treatment compounds

-

Plate reader capable of measuring absorbance or luminescence

Procedure:

-

Culture and treat cells with Y-27632 or other compounds as required.

-

Lyse the cells using the provided lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Normalize the protein concentration of the lysates.

-

Add the normalized lysates to the Rho-GTP affinity plate provided in the kit.

-

Incubate to allow the active RhoA in the lysate to bind to the plate.

-

Wash the plate to remove unbound proteins.

-

Add the primary antibody against RhoA.

-

Incubate and then wash the plate.

-

Add the secondary antibody conjugated to HRP.

-

Incubate and then wash the plate.

-

Add the HRP detection reagent and measure the signal using a plate reader.

-

The signal is directly proportional to the amount of active RhoA in the sample.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This method is used to determine the effect of Y-27632 on the phosphorylation status of MLC, a direct downstream target of ROCK.

Materials:

-

Cell lysates treated with Y-27632 or control

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Myosin Light Chain 2 (Ser19) and anti-total Myosin Light Chain 2

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Prepare cell lysates from cells treated with different concentrations of Y-27632 for various time points.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the antibody for total MLC to normalize the p-MLC signal.

-

Quantify the band intensities to determine the relative change in MLC phosphorylation.

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: The RhoA/ROCK signaling pathway and the inhibitory action of Y-27632.

Figure 2: Workflow for an in vitro ROCK kinase inhibition assay.

Figure 3: Workflow for Western blot analysis of phosphorylated myosin light chain (p-MLC).

Conclusion

Y-27632 has proven to be a cornerstone in the study of Rho/ROCK signaling. Its discovery has not only provided a powerful tool for basic research but has also paved the way for the development of new therapeutic strategies for a range of diseases, including hypertension, glaucoma, and cancer. This technical guide serves as a comprehensive resource for researchers and professionals working with or interested in the development and application of this pivotal ROCK inhibitor. The detailed protocols and signaling pathway diagrams provided herein are intended to facilitate further research and innovation in this exciting field.

References

Y-27632 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-27632 dihydrochloride is a widely utilized pharmacological tool, recognized for its potent and selective inhibition of the Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides an in-depth analysis of the target specificity and selectivity of Y-27632. It consolidates quantitative data on its inhibitory activity, details key experimental protocols for its characterization, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers employing Y-27632 in their investigations, aiding in experimental design and data interpretation.

Introduction

Y-27632 is a cell-permeable, ATP-competitive inhibitor of ROCK kinases.[1][2] The ROCK family, comprising ROCK1 and ROCK2, are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is integral to a multitude of cellular processes, including the regulation of cytoskeletal dynamics, cell adhesion, motility, contraction, and gene expression.[1][3] Consequently, Y-27632 has become an indispensable tool in various research fields, from fundamental cell biology to stem cell research and regenerative medicine. Understanding its precise target specificity and potential off-target effects is paramount for the accurate interpretation of experimental outcomes.

Target Specificity and Selectivity

The primary targets of Y-27632 are the two isoforms of Rho-associated kinase, ROCK1 and ROCK2. Y-27632 exhibits high affinity for both isoforms by competing with ATP for binding to the catalytic site.[1][2]

Quantitative Inhibition Data

The inhibitory potency of Y-27632 against its primary targets and a selection of other kinases is summarized in the tables below. The data highlights the compound's selectivity for the ROCK kinases.

Table 1: Inhibitory Activity of Y-27632 against Primary Targets

| Target | Ki (nM) | IC50 (nM) | Species |

| ROCK1 | 220 | 348 | Human |

| ROCK2 | 300 | 249 | Human |

Data compiled from multiple sources. Ki and IC50 values can vary depending on assay conditions.

Table 2: Selectivity Profile of Y-27632 against Other Kinases

| Kinase | Ki (µM) | Fold Selectivity vs. ROCK1 (approx.) | Fold Selectivity vs. ROCK2 (approx.) |

| Protein Kinase C (PKC) | 26 | ~118x | ~87x |

| Protein Kinase A (PKA) | 25 | ~114x | ~83x |

| Myosin Light Chain Kinase (MLCK) | >250 | >1136x | >833x |

| Citron Kinase | - | 20-30x less sensitive | 20-30x less sensitive |

| Protein Kinase N (PKN) | - | 20-30x less sensitive | 20-30x less sensitive |

This table illustrates the significantly lower affinity of Y-27632 for other kinases, underscoring its selectivity for the ROCK family. It has been reported that the affinity of Y-27632 for ROCKs is 200-2000 times higher than for other kinases.

Mechanism of Action and Signaling Pathways

Y-27632 exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2, thereby modulating the downstream signaling cascade. The RhoA/ROCK pathway plays a central role in regulating the actin cytoskeleton.

Activated RhoA (RhoA-GTP) binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream substrates, including LIM kinase (LIMK) and the myosin phosphatase target subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP). Phosphorylation of LIMK leads to the inactivation of cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments and the formation of stress fibers. Concurrently, ROCK-mediated phosphorylation and inactivation of MLCP leads to an increase in the phosphorylation of the myosin light chain (MLC), which promotes actomyosin contractility. Y-27632, by inhibiting ROCK, prevents these downstream events, leading to the disassembly of stress fibers and a reduction in cellular contraction.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Y-27632.

In Vitro ROCK Kinase Activity Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of ROCK and its inhibition by Y-27632.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

ROCK substrate (e.g., recombinant MYPT1)

-

96-well microplate

-

This compound

-

ATP solution

-

Kinase reaction buffer

-

Wash buffer (e.g., TBS-T)

-

Blocking buffer (e.g., BSA in TBS-T)

-

Primary antibody against the phosphorylated substrate (e.g., anti-phospho-MYPT1)

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 1M H2SO4)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the ROCK substrate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Inhibitor Addition: Add serial dilutions of Y-27632 (and a vehicle control) to the wells.

-

Enzyme Addition: Add the recombinant ROCK enzyme to each well.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stopping the Reaction: Stop the reaction by adding a solution like EDTA.

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add TMB substrate and incubate until color develops.

-

Stop and Read: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the IC50 value for Y-27632 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation

This cell-based assay measures the inhibition of ROCK activity by assessing the phosphorylation status of its downstream effector, MLC.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-MLC (Ser19/Thr18) and anti-total MLC

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of Y-27632 for a specified time. Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an ECL detection system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total MLC to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MLC.

RhoA Activation Assay (Pull-Down)

This assay is used to measure the levels of active, GTP-bound RhoA, the upstream activator of ROCK. Inhibition of ROCK activity by Y-27632 does not directly affect RhoA activation but this assay is often performed in conjunction to understand the overall state of the signaling pathway.

Materials:

-

Cell lysates

-

Rhotekin-RBD (Rho-binding domain) agarose beads

-

Wash buffer

-

Elution buffer (e.g., Laemmli buffer)

-

Anti-RhoA antibody

-

Standard Western blot reagents

Procedure:

-

Cell Lysis: Lyse cells with a specific lysis buffer to preserve the GTP-bound state of RhoA.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pull-Down: Incubate the cell lysates with Rhotekin-RBD agarose beads, which specifically bind to active (GTP-bound) RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in Laemmli buffer.

-

Western Blotting: Analyze the eluted samples by Western blotting using an anti-RhoA antibody to detect the amount of active RhoA.

Conclusion

This compound is a highly selective and potent inhibitor of ROCK1 and ROCK2 kinases. Its well-defined mechanism of action and high degree of selectivity make it an invaluable tool for dissecting the roles of the Rho/ROCK signaling pathway in a vast array of biological processes. This guide provides the essential quantitative data and detailed experimental protocols to empower researchers to effectively utilize Y-27632 in their studies and to accurately interpret the resulting data. Careful consideration of the experimental context and appropriate controls, as outlined herein, will ensure the generation of robust and reliable scientific findings.

References

- 1. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Y27632 on keratinocyte procurement and wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

Y-27632 Dihydrochloride: A Core Chemical Properties Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Y-27632 dihydrochloride is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK).[1][2][3][4] As an ATP-competitive inhibitor, it targets both ROCK1 and ROCK2, playing a crucial role in modulating cellular functions such as adhesion, motility, and apoptosis.[2][3][4][5] Its ability to prevent dissociation-induced apoptosis has made it an indispensable tool in stem cell research, particularly in enhancing the survival and cloning efficiency of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) following single-cell dissociation.[4][6][7] This technical guide provides a comprehensive overview of the core chemical properties of this compound, presenting key data in a structured format to support its application in research and drug development.

Chemical and Physical Properties

This compound is a synthetic, organic small molecule.[8][9] It is supplied as a white to beige crystalline solid or powder.[1][8][10] The compound is the dihydrochloride salt of (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide.[1]

| Property | Value | Source(s) |

| Chemical Name | (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride | [1][2] |

| Alternative Names | ROCK inhibitor, Y-27632 2HCl | [1][2] |

| CAS Number | 129830-38-2 | [1][2][4] |

| Molecular Formula | C₁₄H₂₁N₃O · 2HCl | [1][2][4][10] |

| Molecular Weight | 320.26 g/mol (as dihydrochloride) | [2][11] |

| Purity | ≥98% (by HPLC) | [2][4][8][10] |

| Appearance | White to beige solid/powder | [1][8] |

| UV/Vis. (λmax) | 270 nm | [10][12] |

Solubility

This compound exhibits good solubility in aqueous solutions and some organic solvents, which is a critical factor for its use in a variety of experimental settings.

| Solvent | Solubility | Source(s) |

| Water | Up to 30 mg/mL[1][10][12], 14 mg/mL[8], 32.03 mg/mL (100.01 mM)[11], ≤ 90 mM[2] | [1][2][8][10][11][12] |

| DMSO | Freely soluble[1], ~30 mg/mL[10], 100 mM[8], 255 mg/mL (796.23 mM)[11], ≤ 90 mM[2] | [1][2][8][10][11] |

| PBS (pH 7.2) | ~100 mg/mL[10], ≤ 230 mM[2], ≤ 30 mM[3] | [2][3][10] |

| Ethanol | ~1 mg/mL[10], ≤ 3.1 mM[2], ≤ 15 mM[3] | [2][3][10] |

| Dimethyl Formamide (DMF) | ~1 mg/mL | [10][12] |

Stability and Storage

Proper storage of this compound is essential to maintain its chemical integrity and biological activity.

| Form | Storage Temperature | Stability | Source(s) |

| Solid (as supplied) | -20°C | ≥ 4 years | [10] |

| Solid (as supplied) | 2-8°C | Not specified | [8] |

| Solid (as supplied) | -20°C | 2 years from date of purchase | [1] |

| Stock Solutions (-20°C) | -20°C | Up to 3 months | [1] |

| Stock Solutions (-20°C) | -20°C | Up to 6 months | [3][8] |

| Aqueous Solutions | Not specified | Not recommended for more than one day | [10] |

For long-term storage, it is recommended to store the solid compound at -20°C with a desiccant and protected from light.[2] Reconstituted stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2][3]

Mechanism of Action: The Rho/ROCK Signaling Pathway

Y-27632 is a selective inhibitor of the Rho-associated kinases, ROCK1 and ROCK2.[1][6] The Rho family of small GTPases are key regulators of the actin cytoskeleton.[13] When activated by binding to GTP, Rho activates ROCK, which in turn phosphorylates downstream targets to modulate cellular contractility and cytoskeletal dynamics.[14][] Y-27632 acts as an ATP-competitive inhibitor, binding to the catalytic site of ROCK and preventing the phosphorylation of its substrates.[5][16]

The primary downstream effects of ROCK inhibition by Y-27632 include:

-

Inhibition of Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates MLC and inactivates MLC phosphatase, leading to increased actomyosin contractility and the formation of stress fibers.[14] Y-27632 blocks this, resulting in reduced cellular contractility.

-

Stabilization of the Actin Cytoskeleton: ROCK activates LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing protein.[14] By inhibiting ROCK, Y-27632 can indirectly lead to increased cofilin activity and subsequent actin filament disassembly.

Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.

Experimental Protocols

Preparation of Stock Solutions

A common application of Y-27632 is in cell culture, where a stock solution is prepared and then diluted to a final working concentration. The following is a general protocol for preparing a 10 mM stock solution.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. stemcell.com [stemcell.com]

- 5. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molecularbeacon.net [molecularbeacon.net]

- 7. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synthetic (organic), ≥98% (HPLC), ROCK inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C14H23Cl2N3O | CID 9901617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound | Y-27632 2HCl | ROCK inhibitor | TargetMol [targetmol.com]

- 12. caymanchem.com [caymanchem.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of ROCK Inhibition in Cell Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a pivotal regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[3][4] Consequently, dysregulation of this pathway is implicated in a multitude of pathologies, ranging from cardiovascular and neurological disorders to cancer.[1][5] This technical guide provides a comprehensive overview of the role of ROCK inhibition in cell signaling, with a focus on the core mechanisms, experimental validation, and therapeutic potential. We present a detailed examination of the signaling cascade, summarize quantitative data on the effects of ROCK inhibitors, and provide explicit protocols for key experimental assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the concepts discussed.

The Core of ROCK Signaling

The ROCK signaling cascade is initiated by the activation of Rho GTPases, which cycle between an inactive GDP-bound and an active GTP-bound state.[6] Upon activation by upstream signals, RhoA-GTP binds to the Rho-binding domain of ROCK, leading to a conformational change that relieves autoinhibition and activates the kinase domain.[3] Activated ROCK then phosphorylates a plethora of downstream substrates, thereby orchestrating a variety of cellular responses.[7][8]

There are two main isoforms of ROCK: ROCK1 and ROCK2.[2] While they share a high degree of homology and have some overlapping functions, they also exhibit distinct tissue distribution and non-redundant roles.[2][9] ROCK1 is primarily expressed in the lungs, liver, spleen, kidney, and testis, whereas ROCK2 is more abundant in the brain and heart.[2]

Key Downstream Effectors and Their Cellular Functions

The cellular effects of ROCK activation are primarily mediated through the phosphorylation of its downstream targets. The most well-characterized substrates include:

-

Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK directly phosphorylates MLC and inhibits MLC phosphatase by phosphorylating its regulatory subunit, MYPT1.[4][10] This dual action increases the levels of phosphorylated MLC, which promotes the assembly of actin-myosin filaments and enhances cellular contractility.[10] This is fundamental for processes like cell migration, smooth muscle contraction, and cytokinesis.[4]

-

LIM Kinases (LIMK1 and LIMK2): ROCK phosphorylates and activates LIM kinases.[7] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[7] This leads to the stabilization and accumulation of actin filaments, contributing to the formation of stress fibers and focal adhesions.[7]

-

Ezrin/Radixin/Moesin (ERM) Proteins: These proteins link the actin cytoskeleton to the plasma membrane. ROCK phosphorylation of ERM proteins activates them, promoting their role in cell adhesion and membrane dynamics.[7]

-

Other Substrates: ROCK has a broad range of substrates that influence various cellular processes, including intermediate filament proteins (e.g., vimentin), microtubule-associated proteins, and proteins involved in gene expression and apoptosis.[7][11]

The Impact of ROCK Inhibition on Cellular Processes

The development of small molecule inhibitors targeting the ATP-binding pocket of the ROCK kinase domain has been instrumental in elucidating the functions of this pathway and holds significant therapeutic promise.[12][13] These inhibitors, such as Y-27632, H-1152, and Fasudil, are widely used as research tools and some are in clinical development or use.[10][14]

Cytoskeletal Reorganization and Cell Morphology

ROCK inhibition leads to a dramatic and rapid reorganization of the actin cytoskeleton.[15] Treatment with ROCK inhibitors typically results in the disassembly of stress fibers and focal adhesions, leading to changes in cell shape, often characterized by a more rounded or stellate appearance.[15] This is a direct consequence of the decreased phosphorylation of MLC and the activation of cofilin, leading to reduced contractility and increased actin filament turnover.[7]

Cell Migration and Invasion

The role of ROCK in cell migration is complex and can be cell-type dependent.[16] In many cancer cell types, ROCK activity is associated with increased migration and invasion.[16][17] Inhibition of ROCK can therefore reduce the motility of these cells by disrupting the contractile forces necessary for cell movement.[17] However, in some contexts, partial inhibition of ROCK has been shown to accelerate collective cell migration.[18]

Cell Proliferation and Survival

The Rho/ROCK pathway is also implicated in the regulation of cell proliferation and survival.[19] ROCK inhibition has been shown to induce cell cycle arrest in some cell types by downregulating key cell cycle proteins like Cyclin A and CDK1.[19] In the context of cancer, this can lead to a reduction in tumor cell proliferation.[20][21] Furthermore, ROCK signaling can influence cell survival and apoptosis.[22] While ROCK1 can be cleaved and activated by caspase-3 during apoptosis to promote membrane blebbing, inhibition of the Rho/ROCK pathway has also been shown to protect certain cell types, such as embryonic stem cells, from dissociation-induced apoptosis (anoikis).[22][23]

Apoptosis

The involvement of ROCK in apoptosis is multifaceted.[22] Caspase-3-mediated cleavage of ROCK1 can lead to its constitutive activation, which is involved in the morphological changes associated with apoptosis, such as membrane blebbing.[22] Conversely, in some cellular contexts, ROCK inhibition has been demonstrated to have anti-apoptotic effects.[23] For instance, treatment with the ROCK inhibitor Y-27632 has been shown to reduce caspase-3 activity and decrease the number of apoptotic cells in certain experimental models.[11][18] The pro- or anti-apoptotic role of ROCK signaling appears to be highly dependent on the cell type and the specific apoptotic stimulus.[22]

Quantitative Data on ROCK Inhibition

The following tables summarize key quantitative data related to the effects of commonly used ROCK inhibitors.

| Inhibitor | Target(s) | IC50 / Ki | Cell Line / System | Reference |

| Y-27632 | ROCK1/ROCK2 | Ki = 220 nM | N/A | [7] |

| IC50 ≈ 2.1 ± 0.6 µM (for MLC diphosphorylation) | A10 vascular smooth muscle cells | [4] | ||

| IC50 = 3-10 µM (for neutrophil migration) | Neutrophils | [4] | ||

| Fasudil (HA-1077) | ROCK1/ROCK2, PKA, PKC, PKG | Ki = 0.33 µM (ROCK1), IC50 = 0.158 µM (ROCK2) | N/A | [14] |

| IC50 = 4.58 µM (PKA), 12.3 µM (PKC), 1.65 µM (PKG) | N/A | [14] | ||

| IC50 = 1.3 µM (antiproliferative) | Human Aortic Smooth Muscle Cells (HASMC) | [14] | ||

| H-1152 | ROCK1/ROCK2 | IC50 = 1.6 nM (ROCK), 630 nM (PKA), 9.27 µM (PKC) | N/A | [9] |

| RKI-18 | ROCK1/ROCK2 | IC50 = 397 nM (ROCK1), 349 nM (ROCK2) | In vitro kinase assay | [24] |

| RKI-11 | ROCK1/ROCK2 (weak inhibitor) | IC50 = 38 µM (ROCK1), 45 µM (ROCK2) | In vitro kinase assay | [24] |

| Experiment | Cell Line | Inhibitor (Concentration) | Observed Effect | Reference |

| Cell Proliferation | MDA-MB-231 (3D culture) | Y-27632 (30 µM), Fasudil (30 µM) | Decreased proliferation | [21] |

| T4-2 (3D culture) | Y-27632 (3-100 µM) | Concentration-dependent decrease in proliferation | [21] | |

| MDA-MB-231 | RKI-18 | IC50 = 32 µM (anchorage-dependent proliferation) | [24] | |

| Cell Migration | TE-10 | Y-27632 (5 µM), HA1077 | Significant reduction in migration distance | [25] |

| MDA-MB-231 | RKI-18 (10 µM) | 67% inhibition of invasion through Matrigel | [24] | |

| Apoptosis | Salivary Gland Stem Cells | Y-27632 | Significant reduction in early and late apoptosis | [12] |

| Myc-expressing Keratinocytes | Y-27632 | 2.69-fold decrease in attached caspase-3-positive cells | [11] | |

| Human Corneal Endothelial Cells (CMV-infected) | Y-27632, K115 | Significant decrease in apoptosis | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ROCK signaling and the effects of its inhibition.

Western Blotting for Phosphorylated ROCK Substrates

This protocol describes the detection of phosphorylated Myosin Light Chain (pMLC) as a marker of ROCK activity.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (5% w/v BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-Myosin Light Chain 2 (Ser19) and Mouse anti-total Myosin Light Chain 2.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Culture cells to the desired confluency and treat with ROCK inhibitors or control vehicle for the specified time. Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing protease and phosphatase inhibitors.[26]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and boil for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pMLC (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MLC or a housekeeping protein like GAPDH.

In Vitro ROCK Kinase Activity Assay

This protocol outlines a method to measure the kinase activity of purified ROCK enzyme.

Materials:

-

Active ROCK enzyme.

-

Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[2]

-

Substrate (e.g., recombinant MYPT1).

-

ATP.

-

96-well plate.

-

ADP-Glo™ Kinase Assay kit (or similar).

Procedure:

-

Prepare Reagents: Dilute the active ROCK enzyme, substrate, and ATP to the desired concentrations in kinase reaction buffer.

-

Set up the Reaction: In a 96-well plate, add the ROCK inhibitor or vehicle control.

-

Add the diluted ROCK enzyme to each well.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Develop Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure Luminescence: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP generated and thus to the ROCK kinase activity.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol describes the visualization of F-actin stress fibers in cells treated with ROCK inhibitors.

Materials:

-

Cells cultured on glass coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixative: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer: 0.1% Triton X-100 in PBS.

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS.

-

Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 568 phalloidin).

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with ROCK inhibitors or vehicle control for the desired duration.

-

Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% PFA for 15 minutes at room temperature.[16]

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[16]

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.[16]

-

F-actin Staining: Incubate the cells with fluorescently-conjugated phalloidin (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[16]

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature, protected from light.[16]

-

Washing: Wash the cells twice with PBS.

-

Mounting: Carefully mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core ROCK signaling pathway and a typical experimental workflow for studying ROCK inhibition.

Caption: The core ROCK signaling pathway illustrating the activation of ROCK by RhoA-GTP and its downstream effects on MLC and cofilin phosphorylation, leading to cytoskeletal reorganization.

Caption: A typical experimental workflow for investigating the effects of ROCK inhibition on various cellular processes.

Conclusion

The Rho/ROCK signaling pathway is a central regulator of cell structure and function, and its inhibition has profound effects on a multitude of cellular processes. This guide has provided a detailed overview of the core mechanisms of ROCK signaling, the consequences of its inhibition, and practical guidance for its experimental investigation. The quantitative data and detailed protocols presented herein are intended to serve as a valuable resource for researchers in both academic and industrial settings who are working to further unravel the complexities of ROCK signaling and harness its therapeutic potential. As our understanding of the distinct roles of ROCK1 and ROCK2 continues to grow, the development of isoform-selective inhibitors will likely open new avenues for targeted therapies in a wide range of diseases.

References

- 1. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROCK2 primes the endothelium for vascular hyperpermeability responses by raising baseline junctional tension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. stemcell.com [stemcell.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. advancedbiomatrix.com [advancedbiomatrix.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of ROCK Inhibitors on Apoptosis of Corneal Endothelial Cells in CMV-Positive Posner–Schlossman Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Actin Staining Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 21. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ROCK1 inhibition promotes the self-renewal of a novel mouse mammary cancer stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Y-27632: A Technical Guide to its Impact on Cell Adhesion and Motility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-27632 is a highly selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] This small molecule has become an indispensable tool in cell biology research, particularly for dissecting the intricate signaling pathways that govern cell adhesion and motility. By targeting ROCK, Y-27632 effectively uncouples the Rho GTPase signaling cascade from its downstream effects on the actin cytoskeleton, focal adhesions, and cell contractility. This guide provides a comprehensive technical overview of Y-27632, its mechanism of action, and its profound impact on fundamental cellular processes. It is intended to serve as a resource for researchers and professionals in drug development seeking to understand and leverage the properties of this potent inhibitor.

Introduction to Y-27632 and the RhoA/ROCK Signaling Pathway

Y-27632 is a pyridine derivative that acts as a potent and selective inhibitor of the ROCK family of serine/threonine kinases, which includes ROCK1 and ROCK2.[1] It exerts its inhibitory effect by competing with ATP for binding to the kinase catalytic site.[2] The ROCK kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, playing a critical role in a wide array of cellular functions including cell adhesion, migration, proliferation, and apoptosis.[2][3]

Activation of the RhoA/ROCK pathway initiates a signaling cascade that culminates in increased actomyosin contractility. This is primarily achieved through the phosphorylation of several downstream targets, including Myosin Light Chain (MLC) and the MLC phosphatase (MYPT1), leading to stress fiber formation and focal adhesion maturation. By inhibiting ROCK, Y-27632 disrupts these processes, resulting in significant alterations to cell morphology, adhesion, and motility.

Impact of Y-27632 on Cell Adhesion

Cell adhesion is a complex process mediated by specialized structures called focal adhesions. These structures, composed of integrins and associated proteins, physically link the actin cytoskeleton to the extracellular matrix (ECM). The formation, maturation, and disassembly of focal adhesions are tightly regulated by the RhoA/ROCK pathway.

Treatment with Y-27632 has been shown to have a profound effect on focal adhesions. By reducing actomyosin contractility, Y-27632 leads to a decrease in the size and number of focal adhesions.[4][5] This is because the maturation of focal adhesions from nascent adhesions to larger, more stable structures is dependent on the tension generated by stress fibers. In the presence of Y-27632, this tension is dissipated, leading to focal adhesion disassembly.[6] Interestingly, while Y-27632 generally reduces the stability of focal adhesions, it has also been reported to promote initial cell adhesiveness to substrates like fibronectin and collagen in some cell types.[7] This suggests a complex role for ROCK in regulating the dynamics of cell-matrix interactions.

| Parameter | Cell Type | Y-27632 Concentration | Observed Effect | Reference |

| Focal Adhesion Area | Human Vena Saphena Cells | 10 µM | Significant decrease | [5] |

| Focal Adhesion Number | Human Vena Saphena Cells | 10 µM | Significant decrease | [5] |

| Cell Adhesion to Fibronectin | Human Trabecular Meshwork Cells | 1-10 µM | Dose-dependent increase | [7] |

| Cell Adhesion to Collagen I | Human Trabecular Meshwork Cells | 1-10 µM | Dose-dependent increase | [7] |

| Adherent Cell Number | Rabbit Limbal Epithelial Cells | 10 µM | Significant increase after 120 min | [8] |

| Homotypic and Heterotypic Adhesion | Esophageal Squamous Cell Carcinoma Cells | 10 µM | Increased | [9] |

Impact of Y-27632 on Cell Motility

Cell motility is a fundamental process that is essential for a variety of physiological and pathological events, including wound healing, immune responses, and cancer metastasis. Cell migration is a highly integrated process that requires the coordinated regulation of cell adhesion, protrusion, and contraction, all of which are influenced by the RhoA/ROCK pathway.

The effect of Y-27632 on cell motility is often cell-type and context-dependent. In many cases, inhibition of ROCK with Y-27632 leads to an increase in cell migration.[2][4][7] For instance, in a wound healing assay with human foreskin fibroblasts, Y-27632 treatment resulted in a 50% faster closure of the wound.[4] Similarly, in a transwell migration assay with human periodontal ligament stem cells, Y-27632 significantly enhanced cell migration.[2] This pro-migratory effect is often attributed to a switch from a RhoA-driven "amoeboid" mode of migration, characterized by strong contractility, to a Rac1-driven "mesenchymal" mode of migration, which is characterized by the formation of lamellipodia and a more gliding motion. However, in some cancer cell types, Y-27632 has been shown to inhibit migration and invasion.[10][11]

| Assay | Cell Type | Y-27632 Concentration | Observed Effect on Motility | Reference |

| Wound Healing Assay | Human Foreskin Fibroblasts | 10 µM | 50% faster wound closure | [4] |

| Transwell Migration Assay | Human Periodontal Ligament Stem Cells | 10-20 µM | Significantly enhanced migration | [2] |

| 3D Collagen Invasion Assay | SW620 Colon Cancer Cells | 10 µM | 3.5-fold increase in invasion depth at low cell density | [12] |

| Transwell Invasion Assay | Tca8113 and CAL-27 Tongue Squamous Carcinoma Cells | 10-40 µM | Dose-dependent decrease in invasion | [11] |

| Wound Healing Assay | Human Trabecular Meshwork Cells | 10 µM | Accelerated motility | [7] |

| Wound Healing Assay | Human Cardiac Stem Cells | 10 µM | Enhanced wound healing | [13] |

| Wound Healing Assay | Primary Mouse Hepatic Stellate Cells | 1-10 µM | Significantly increased migration after 8h | [14] |

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in two dimensions.

References

- 1. stemcell.com [stemcell.com]

- 2. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rho-associated protein kinase inhibitor, Y-27632, induces alterations in adhesion, contraction and motility in cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of ROCK inhibitor, Y-27632, on adhesion and mobility in esophageal squamous cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Y-27632, an inhibitor of rho-associated protein kinase, suppresses tumor cell invasion via regulation of focal adhesion and focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of Y-27632 in Novel Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-27632 is a highly selective, cell-permeable, and potent inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK) family of enzymes.[1] By competing with ATP for binding to the catalytic site of ROCK1 (p160ROCK) and ROCK2, Y-27632 effectively modulates downstream signaling pathways that are crucial for a multitude of cellular functions including actin cytoskeleton organization, cell adhesion, motility, proliferation, and apoptosis.[1][2][3] This technical guide provides a comprehensive overview of preliminary studies involving Y-27632 in various novel cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathway and experimental workflows.

Mechanism of Action: The Rho/ROCK Signaling Pathway

The primary molecular target of Y-27632 is the ROCK protein kinase.[4][5] The Rho family of small GTPases (primarily RhoA) activates ROCK, which in turn phosphorylates numerous downstream substrates. A key pathway involves the phosphorylation and inactivation of Myosin Phosphatase Target Subunit 1 (MYPT1), leading to an increase in the phosphorylation of Myosin Light Chain (MLC).[2][6] This enhances actomyosin contractility, driving the formation of stress fibers and focal adhesions, which are fundamental to cell shape, migration, and proliferation. Y-27632's inhibition of ROCK disrupts this cascade, leading to a reduction in actomyosin contractility and subsequent changes in cellular behavior.[3]

Quantitative Data Summary

The effects of Y-27632 are highly context-dependent, varying with cell type, concentration, and the surrounding microenvironment.[7][8] The following tables summarize quantitative findings from preliminary studies across different cell line categories.

Table 1: Effects of Y-27632 on Cancer Cell Lines

| Cell Line | Cancer Type | Y-27632 Conc. | Treatment Duration | Observed Effect | Reference |

| SW620 | Colon Cancer | 10 µM | Not Specified | 3.5-fold increase in invasion in low-density 3D collagen scaffolds. | [8] |

| T24 & 5637 | Bladder Cancer | Concentration-dependent | Time-dependent | Significant suppression of cell proliferation and invasion. | [9] |

| UACC257 & UACC62 | Melanoma (BRAF-mutant) | Not Specified | Not Specified | Increased cell growth and migration. | [7] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Esophageal Cancer | Not Specified | Not Specified | Increased cell adhesion; decreased motility. | [10] |

Table 2: Effects of Y-27632 on Stem and Primary Cell Lines

| Cell Line | Cell Type | Y-27632 Conc. | Treatment Duration | Observed Effect | Reference |

| Human Embryonic Stem Cells (hESCs) | Pluripotent Stem Cell | 10 µM | 1 hour (pre-treatment) | Prevents dissociation-induced apoptosis; 14-fold increase in cloning efficiency. | [1][11] |

| Marmoset iPSCs | Pluripotent Stem Cell | Dose-dependent | Not Specified | Promoted proliferation; diminished apoptosis by suppressing caspase 3. | [12] |

| Human Periodontal Ligament Stem Cells (PDLSCs) | Multipotent Stem Cell | 10-20 µM | 48 hours | Significant increase in proliferation and migration. | [13] |

| Rabbit Limbal Epithelial Cells | Progenitor Cells | Not Specified | Not Specified | Increased colony-forming efficiency and cell adherence. | [14] |

| Human Foreskin Fibroblasts | Primary Cells | 1-10 µM | First 12 hours | Up to a 2-fold increase in proliferation; 50% faster wound closure. | [15] |

| Human Corneal Endothelial Progenitor Cells | Progenitor Cells | 10 µM | Not Specified | Enhanced proliferation, viability, and migration. | [16] |

| Equine ASC & BMSC | Mesenchymal Stromal Cells | 10 µM | 48 hours | No effect on proliferation or senescence markers. | [17][18] |

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections provide generalized protocols for key experiments involving Y-27632, based on common practices cited in the literature.

General Experimental Workflow

The typical workflow for a preliminary study of Y-27632 involves cell culture, treatment with the inhibitor, and subsequent functional assays to measure outcomes like proliferation, viability, and migration.

Protocol 1: Preparation of Y-27632 Stock Solution

-

Reconstitution : Y-27632 is typically supplied as a lyophilized powder.[2] To prepare a 10 mM stock solution, reconstitute 1 mg of the compound in 312.2 µL of sterile DMSO.[2] For aqueous solutions, dissolve the compound in sterile water, noting that solubility is generally high (e.g., ≥52.9 mg/mL).[19]

-

Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for several months.[19]

Protocol 2: Cell Proliferation Assay (CCK-8 Method)

-

Cell Seeding : Plate cells in a 96-well plate at a predetermined density (e.g., 3 x 10³ to 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treatment : Replace the medium with fresh medium containing various concentrations of Y-27632 (e.g., 0, 5, 10, 20, 40 µM).[13] Include a vehicle control (medium with DMSO if used for stock).

-

Incubation : Culture the cells for the desired period (e.g., 24, 48, 72 hours).

-

Assay : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Transwell Migration Assay

-

Preparation : Pre-coat the upper surface of a Transwell insert (typically 8 µm pore size) with an appropriate extracellular matrix protein if required.

-

Cell Seeding : Resuspend cells in serum-free medium and add them to the upper chamber of the Transwell insert.

-

Treatment : In the lower chamber, add a complete medium (containing serum or other chemoattractants) supplemented with the desired concentration of Y-27632.[13]

-

Incubation : Incubate the plate for a period sufficient to allow cell migration (e.g., 12-24 hours).

-

Quantification : Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface (e.g., with crystal violet). Count the number of migrated cells in several fields of view under a microscope.

Protocol 4: Enhancing Stem Cell Survival Post-Dissociation

This protocol is particularly relevant for pluripotent stem cells which are prone to anoikis (detachment-induced apoptosis).

-

Pre-treatment (Optional but Recommended) : Add Y-27632 to the culture medium at a final concentration of 10 µM and incubate the cells for 1 hour before dissociation.[11]

-

Dissociation : Dissociate the stem cell colonies into single cells using an appropriate enzyme (e.g., Accutase).

-

Plating : Centrifuge and resuspend the single-cell suspension in fresh culture medium supplemented with 10 µM Y-27632.

-

Initial Culture : Plate the cells onto the prepared culture vessel. Maintain the presence of Y-27632 in the medium for the first 24-48 hours to promote survival and attachment.[19]

-

Medium Change : After the initial culture period, switch to a standard culture medium without the ROCK inhibitor for subsequent culture and expansion.

Conclusion

Y-27632 is a versatile and powerful tool for cell biology research. Its effects, however, are not universal and exhibit significant cell-type specificity. While it is widely used to enhance the survival of stem cells post-dissociation, its impact on cancer cells can be contradictory, either inhibiting or, in some cases, promoting proliferation and invasion.[7][9] Therefore, preliminary studies in any novel cell line are essential to characterize its specific effects. The protocols and data presented in this guide offer a foundational framework for designing and interpreting such studies, enabling researchers to effectively leverage Y-27632 in their experimental systems.

References

- 1. stemcell.com [stemcell.com]

- 2. Y-27632 | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Y-27632 - Wikipedia [en.wikipedia.org]

- 6. ovid.com [ovid.com]

- 7. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of ROCK inhibitor, Y-27632, on adhesion and mobility in esophageal squamous cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]

- 18. Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dyngo-4a.com [dyngo-4a.com]

Methodological & Application

Y-27632 Dihydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-27632 dihydrochloride is a cell-permeable, highly potent, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1][2][3] By targeting ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM), Y-27632 modulates the downstream signaling pathways that regulate the actin cytoskeleton, cell adhesion, and apoptosis.[1][3][4] This small molecule has become an indispensable tool in cell culture, particularly for enhancing the survival and proliferation of stem cells and other sensitive cell types, especially during single-cell dissociation and cryopreservation.[1][3]

Mechanism of Action: The ROCK Signaling Pathway